1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-
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Overview
Description
5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles, which can further undergo additional modifications to yield more complex structures .
Scientific Research Applications
5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenylpyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a pyridine ring.
5-amino-1-(3-pyridyl)-pyrazole-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
The presence of the 4-methylpyridin-3-yl group in 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in the field of oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Name : 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl) (CAS No. 794569-05-4)
- Molecular Formula : C10H11N5O
- Molecular Weight : 217.23 g/mol
- Structure : The compound features a pyrazole ring substituted with a carboxamide and an amino group, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that 1H-pyrazole derivatives exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
The anticancer activity of 1H-pyrazole derivatives is attributed to their ability to inhibit several key targets involved in cancer progression:
Target | Activity |
---|---|
Topoisomerase II | Inhibition of DNA replication and repair |
EGFR | Blockade of growth factor signaling |
MEK | Interference with MAPK signaling pathway |
VEGFR | Reduction of angiogenesis |
HDACs | Modulation of gene expression |
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to 1H-pyrazole-4-carboxamide have been noted for their anti-inflammatory properties. They may inhibit inflammatory pathways, providing potential therapeutic benefits in diseases characterized by chronic inflammation.
Antimicrobial Activity
Some studies indicate that pyrazole derivatives possess antimicrobial properties against various pathogens. This broad-spectrum activity could be harnessed in developing new antibiotics or antifungal agents.
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study published in ACS Omega synthesized multiple pyrazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant antiproliferative effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study 2: Targeting FGFRs
Research focusing on fibroblast growth factor receptors (FGFRs) highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel FGFR inhibitors. These compounds showed promise in overcoming drug resistance in cancer therapies .
Study 3: In Vivo Efficacy
In vivo studies have confirmed the efficacy of pyrazole derivatives in tumor models, showcasing their ability to reduce tumor size and improve survival rates in treated subjects compared to controls .
Properties
Molecular Formula |
C10H11N5O |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
5-amino-1-(4-methylpyridin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11N5O/c1-6-2-3-13-5-8(6)15-9(11)7(4-14-15)10(12)16/h2-5H,11H2,1H3,(H2,12,16) |
InChI Key |
YWOPXUCLWYGFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
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